Enhanced Glass Transition Temperature and Modulus in Copolyamides Versus Unmodified PA6
Incorporation of CHDA into PA6 copolyamides via BAEA/CHDA salt copolymerization produces a systematic, composition-dependent increase in both glass transition temperature (Tg) and Young's modulus compared to neat PA6. As the BAEA/CHDA salt molar ratio increased in the synthesized copolyamides, the Tg rose from 60 °C to 89.4 °C, while the melting temperature (Tm) decreased from 212.7 °C to 170.4 °C, reflecting enhanced amorphous phase rigidity with CHDA incorporation . Concurrently, Young's modulus increased from 698.54 MPa to 1093.89 MPa, and tensile strength improved by 8.1%, while thermal decomposition stability (Td-50%) remained essentially unchanged at 439.59–443.38 °C, comparable to neat PA6 [1].
| Evidence Dimension | Glass transition temperature (Tg) and Young's modulus as a function of CHDA content |
|---|---|
| Target Compound Data | Tg increased from 60 °C to 89.4 °C with increasing BAEA/CHDA salt content; Young's modulus increased from 698.54 MPa to 1093.89 MPa; tensile strength +8.1% |
| Comparator Or Baseline | Neat PA6 copolyamide without CHDA modification (Tg baseline: 60 °C; modulus baseline: 698.54 MPa) |
| Quantified Difference | Tg increase of up to 29.4 °C (+49%); modulus increase of 395.35 MPa (+56.6%); tensile strength increase of 8.1% |
| Conditions | Melt polymerization of BAEA/CHDA salt with PA6; DSC and mechanical testing; Td-50% maintained at 439.59–443.38 °C |
Why This Matters
This quantifies CHDA's ability to increase service temperature and stiffness in polyamide formulations without sacrificing thermal stability, a key differentiator for engineering plastics applications where higher continuous-use temperature and load-bearing capacity are required.
- [1] Chen, C.W., Lin, C.W., Chen, Y.H., Wei, T.F., Rwei, S.P., Sasikumar, R. (2019). The influence of 1,4-cyclohexanedicarboxylic acid on the thermal and mechanical properties of copolyamides. Polymer Bulletin, 76, 3277–3294. View Source
